molecular formula C15H19N3O3S B4134182 ethyl {[5-(2-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate

ethyl {[5-(2-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate

Cat. No.: B4134182
M. Wt: 321.4 g/mol
InChI Key: NFYQTLXKYBIEEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {[5-(2-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate, also known as EPTA, is a novel compound that has been synthesized and studied for its potential applications in scientific research. EPTA belongs to the class of triazole compounds, which have been found to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of ethyl {[5-(2-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell cycle progression, and the modulation of key signaling pathways. It has also been found to exhibit low toxicity and high selectivity towards cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl {[5-(2-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate for lab experiments is its high selectivity towards cancer cells, which makes it a promising candidate for the development of targeted therapies. However, one of the limitations of this compound is its relatively low potency, which may limit its effectiveness in some applications.

Future Directions

There are several potential future directions for the study of ethyl {[5-(2-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate, including the development of more potent analogs, the investigation of its potential applications in combination therapies, and the exploration of its mechanism of action in more detail. Additionally, this compound may have potential applications in other fields, such as agriculture and environmental science.

Scientific Research Applications

Ethyl {[5-(2-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.

Properties

IUPAC Name

ethyl 2-[[5-(2-propoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-3-9-21-12-8-6-5-7-11(12)14-16-15(18-17-14)22-10-13(19)20-4-2/h5-8H,3-4,9-10H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYQTLXKYBIEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C2=NC(=NN2)SCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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